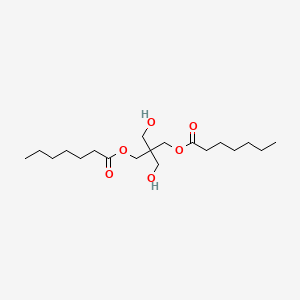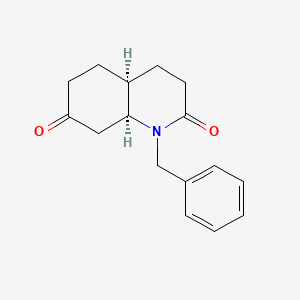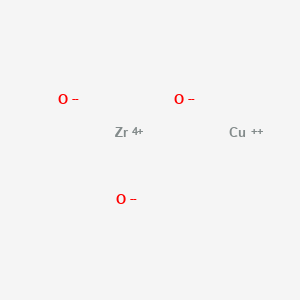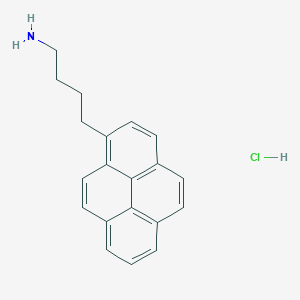
3-Hydroxy-2,3-dimethylpentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,3-dimethylpentanenitrile is an organic compound characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a pentane backbone
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,3-dimethylpentanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to a suitable carbonyl compound, such as 2,3-dimethylpentanone. The reaction typically involves the following steps:
Formation of the cyanohydrin intermediate: Hydrogen cyanide adds across the carbon-oxygen double bond of the carbonyl compound, forming a cyanohydrin.
Hydrolysis: The cyanohydrin intermediate is then hydrolyzed to yield the desired hydroxynitrile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common methods include:
Catalytic hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the addition of hydrogen cyanide.
Continuous flow reactors: Employing continuous flow techniques to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-Hydroxy-2,3-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxy group.
Major Products Formed
Oxidation: Formation of 2,3-dimethylpentanone.
Reduction: Formation of 3-amino-2,3-dimethylpentane.
Substitution: Formation of 3-chloro-2,3-dimethylpentanenitrile.
科学研究应用
3-Hydroxy-2,3-dimethylpentanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-hydroxy-2,3-dimethylpentanenitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar structure but with a different substitution pattern.
3-Hydroxy-4,4-dimethylpentanenitrile: Similar backbone but with different methyl group positions.
Uniqueness
3-Hydroxy-2,3-dimethylpentanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
66521-23-1 |
|---|---|
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC 名称 |
3-hydroxy-2,3-dimethylpentanenitrile |
InChI |
InChI=1S/C7H13NO/c1-4-7(3,9)6(2)5-8/h6,9H,4H2,1-3H3 |
InChI 键 |
FBVTZQBQKHLPEN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C(C)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)
